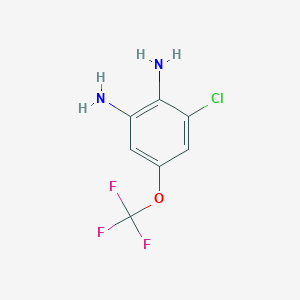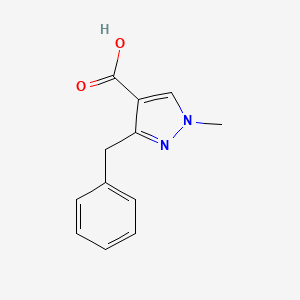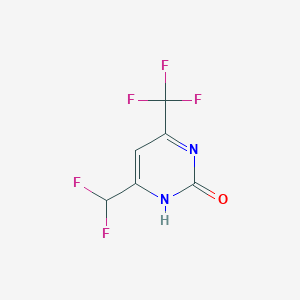
4-(Difluoromethyl)-6-(trifluoromethyl)pyrimidin-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)-6-(trifluoromethyl)pyrimidin-2-OL is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a pyrimidine ring, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a pyrimidine derivative with difluoromethylating and trifluoromethylating agents under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts is crucial to minimize by-products and enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Difluoromethyl)-6-(trifluoromethyl)pyrimidin-2-OL can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The difluoromethyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce pyrimidine derivatives with altered functional groups.
Applications De Recherche Scientifique
4-(Difluoromethyl)-6-(trifluoromethyl)pyrimidin-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 4-(Difluoromethyl)-6-(trifluoromethyl)pyrimidin-2-OL involves its interaction with specific molecular targets. The difluoromethyl and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Difluoromethyl)pyrimidin-2-OL
- 4-(Trifluoromethyl)pyrimidin-2-OL
- 5-Amino-4-(difluoromethyl)pyrimidin-2-OL
Uniqueness
4-(Difluoromethyl)-6-(trifluoromethyl)pyrimidin-2-OL is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This dual substitution pattern can enhance the compound’s stability, binding affinity, and overall efficacy in various applications compared to its analogs.
Propriétés
Formule moléculaire |
C6H3F5N2O |
|---|---|
Poids moléculaire |
214.09 g/mol |
Nom IUPAC |
6-(difluoromethyl)-4-(trifluoromethyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C6H3F5N2O/c7-4(8)2-1-3(6(9,10)11)13-5(14)12-2/h1,4H,(H,12,13,14) |
Clé InChI |
KFTMDVHYONMGJB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=O)N=C1C(F)(F)F)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



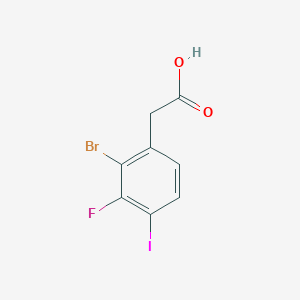

![N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic Acid](/img/structure/B13431126.png)
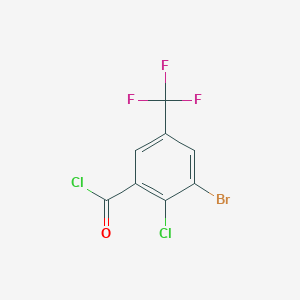
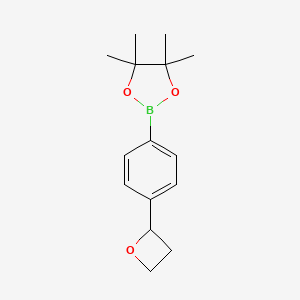
![6-Methoxy-N-methyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine](/img/structure/B13431136.png)
![rac-(3aR,6aR)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide,cis](/img/structure/B13431137.png)


